Compound Description: This compound is a benzamide derivative that exhibits potent activity against autoimmune diseases. [, ]
Relevance: This compound shares the core benzamide structure with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. Both compounds also feature a piperidinyl substituent on the benzamide nitrogen. The primary differences lie in the substituents at the 3 and 4 positions of the benzamide ring and the specific nature of the group attached to the piperidinyl nitrogen. [, ]
Compound Description: This compound is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used for treating blood cancers. It is formed during oxidative stress degradation of Venetoclax. []
Compound Description: VHA is another oxidative impurity of Venetoclax, formed through a [, ] Meisenheimer rearrangement of Venetoclax N-oxide (VNO). []
Relevance: Similar to VNO, VHA is a large and complex molecule, but it shares the piperazinyl and nitrophenyl motifs with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. The shared substructures could potentially lead to similarities in their chemical behavior. []
Compound Description: This compound is an orally bioavailable dopamine D4 agonist developed for the treatment of erectile dysfunction. It exhibits good oral bioavailability and comparable efficacy, safety, and tolerability to its first-generation clinical candidate ABT-724. []
Compound Description: This pyrazoline derivative was investigated for its ability to form chelates with Cu(II) metal ions at various ionic strengths. []
Relevance: This compound, although belonging to a different chemical class, contains an iodo-methylphenyl motif that is structurally related to the 5-iodo-6-methyl-2-pyridinyl group in N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. This suggests potential similarities in their chemical reactivity and physicochemical properties. []
Compound Description: Similar to the previous pyrazoline compound, this isoxazoline derivative was also investigated for its chelation properties with Cu(II) metal ions. []
Relevance: Like the pyrazoline derivative, this compound contains an iodo-methylphenyl motif structurally related to the 5-iodo-6-methyl-2-pyridinyl group in N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. This suggests potential similarities in their chemical reactivity and physicochemical properties. []
Compound Description: M30 is a nitro reduction metabolite of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor. It is primarily formed by gut bacteria. []
Relevance: While M30 is a complex molecule with multiple functional groups, it shares the nitrophenyl and piperazinyl motifs with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. This structural similarity could potentially result in shared chemical reactivity or metabolic pathways. []
Compound Description: M27 is a major human metabolite of Venetoclax, formed by cytochrome P450 isoform 3A4 (CYP3A4). It is considered a disproportionate human metabolite. []
Relevance: Although a complex molecule, M27 shares the nitrophenyl motif with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, hinting at potential similarities in their metabolic fates and chemical behavior. []
Compound Description: SB-431542 is a selective inhibitor of activin receptor-like kinase (ALK)5, which is the type I receptor for transforming growth factor 1 (TGF1). []
Compound Description: This compound is a novel hydrate and polymorph of a benzamide derivative. []
Relevance: This compound shares the benzamide core and a substituted piperidinyl group attached to the benzamide nitrogen with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []
Compound Description: U-54494A is a potent anticonvulsant and sodium channel blocker. []
Relevance: This compound belongs to the benzamide class, sharing the core structure with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. Both also feature a cyclic amine substituent on the benzamide nitrogen, although the specific ring size and other substituents differ. []
Compound Description: This benzamide derivative exhibits high affinity for 5-HT2 receptors. []
Relevance: This compound shares the core benzamide structure with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. Both compounds also feature a piperidinyl substituent on the benzamide nitrogen. []
Compound Description: This radioiodinated benzamide derivative exhibits high affinity and selectivity for 5-HT2 receptors. []
Relevance: This compound is structurally very similar to N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. They both belong to the benzamide class and share a piperidinyl substituent on the benzamide nitrogen, a methoxy group at the 2 position of the benzamide, an iodine at the 5 position of the benzamide, and a fluorophenoxypropyl substituent on the piperidine. []
Compound Description: CDPPB is a positive allosteric modulator of both the metabotropic glutamate receptor (mGluR) subtype 5 (mGluR5) and, to a lesser extent, mGluR1. [, ]
Compound Description: VU-71 is a positive allosteric modulator selective for mGluR1. []
Relevance: VU-71 is structurally related to CDPPB and shares the benzamide core structure with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. All three compounds feature different substituents on the benzamide nitrogen, indicating their diverse pharmacological profiles. []
Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, exhibiting significantly improved binding and functional activity compared with CDPPB. []
Relevance: Like CDPPB, VU-1545 belongs to the benzamide class, but differs in the specific substituents on the benzamide nitrogen. Despite sharing the benzamide core with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, the substantial structural variations suggest distinct pharmacological properties. []
N-(4'-Iodophenylsulfonyl)-4-nitroaniline
Compound Description: This compound forms three-dimensional framework structures through intermolecular I…O2N and C-H…O interactions. []
Relevance: N-(4'-Iodophenylsulfonyl)-4-nitroaniline and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide both feature a nitroaniline motif, although they differ significantly in their overall structure and chemical class. []
N-(4'-Nitrophenylsulfonyl)-4-iodoaniline
Compound Description: Similar to the previous compound, this isomer also forms three-dimensional frameworks through I…O2N and C-H…O interactions. []
Relevance: N-(4'-Nitrophenylsulfonyl)-4-iodoaniline also contains a nitroaniline motif, sharing this structural feature with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []
N,N-Bis(3'-nitrophenylsulfonyl)-4-iodoaniline
Compound Description: This compound displays chains linked by paired I…O=S interactions and sheets linked by C-H…O hydrogen bonds and aromatic π…π stacking interactions. []
Relevance: N,N-Bis(3'-nitrophenylsulfonyl)-4-iodoaniline incorporates an iodoaniline motif, which is structurally related to the 5-iodo-6-methyl-2-pyridinyl group in N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. This suggests potential similarities in their chemical reactivity and intermolecular interactions. []
N-(4'-Iodophenylsulfonyl)-3-nitroaniline
Compound Description: This compound demonstrates chains of fused rings formed by N-H…O=S and I…nitro interactions, linked by C-H…O hydrogen bonds and π…π stacking interactions. []
Relevance: Similar to other iodo-nitroarenesulfonamides, N-(4'-Iodophenylsulfonyl)-3-nitroaniline shares the nitroaniline motif with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []
N-(4'-Iodophenylsulfonyl)-4-methyl-2-nitroaniline
Compound Description: This compound forms chains containing alternating R2(2)(8) and R2(2)(10) rings through N-H…O=S and C-H…O(nitro) hydrogen bonds. []
Relevance: N-(4'-Iodophenylsulfonyl)-4-methyl-2-nitroaniline, although belonging to a different chemical class, features a nitroaniline motif similar to that found in N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []
N-(4'-Iodophenylsulfonyl)-2-nitroaniline
Compound Description: This compound forms cyclic, centrosymmetric four-component aggregates through I…O=S and N-H…O(nitro) interactions, linked into a molecular ladder by C-H…O hydrogen bonds. []
Relevance: N-(4'-Iodophenylsulfonyl)-2-nitroaniline shares the nitroaniline motif with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []
Compound Description: This compound is a κ-opioid receptor antagonist with a long duration of action, likely due to its ability to activate c-Jun N-terminal kinase (JNK) 1. []
Relevance: Both RTI-5989-97 and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide feature a piperidinyl substituent, although they belong to different chemical classes and have distinct biological targets. []
Compound Description: Similar to RTI-5989-97, this compound is a long-acting κ-opioid receptor antagonist that activates JNK1. []
Relevance: RTI-5989-194 and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide both contain a piperidinyl moiety, despite their differences in overall structure and pharmacological activity. []
Compound Description: Another long-acting κ-opioid receptor antagonist, this compound also exhibits JNK1 activation. []
Relevance: RTI-5989-241 and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide share a common piperidinyl substituent, despite their diverse chemical structures and biological targets. []
Nor-binaltorphimine (nor-BNI)
Compound Description: Nor-BNI is a prototypical selective κ-opioid antagonist with a long duration of action, attributed to its ability to activate JNK1. []
Relevance: Although structurally unrelated to N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, nor-BNI highlights the importance of JNK1 activation for long-lasting antagonist action at the κ-opioid receptor. []
Compound Description: JDTic is a long-acting κ-opioid receptor antagonist that activates JNK1. []
Relevance: JDTic and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide share the presence of a piperidinyl substituent, but have different chemical structures and pharmacological properties. []
Compound Description: JSPA0658 is a short-acting κ-opioid receptor antagonist that does not activate JNK1. []
Relevance: While belonging to the benzamide class, JSPA0658 differs considerably in structure and biological activity from N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []
Compound Description: PF-4455242 is a short-acting κ-opioid receptor antagonist that does not activate JNK1. []
Relevance: PF-4455242 and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide have distinct chemical structures and belong to different pharmacological classes. []
Compound Description: FP3FBZ is a short-acting κ-opioid receptor antagonist that does not activate JNK1. []
Naloxone
Compound Description: Naloxone is a nonselective opioid receptor antagonist with a short duration of action. It does not activate JNK1. []
Relevance: Naloxone highlights the typical short duration of action of competitive opioid receptor antagonists, contrasting with the long-lasting effects of compounds like nor-BNI, which activate JNK1. N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, although not an opioid antagonist, might provide insights into the structural features affecting the duration of action of receptor ligands. []
Compound Description: DOI is a nonselective 5-HT2 receptor agonist that induces mitochondrial biogenesis (MB) in renal proximal tubular cells (RPTCs). []
Relevance: DOI, while structurally different from N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, contains an iodo-dimethoxyphenyl motif, suggesting a potential for shared chemical reactivity or metabolic pathways. []
Compound Description: CP-809,101 is a 5-HT2C receptor agonist that unexpectedly increases RPTC respiration and peroxisome proliferator–activated receptor γ coactivator-1α (PGC-1α) mRNA expression, likely through off-target activation of the 5-HT2A receptor. []
Relevance: Although belonging to a different chemical class, CP-809,101 features a piperazinyl motif, which is also present in N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, suggesting a possible similarity in their interactions with certain biological targets. []
Compound Description: SB-242,084 is a 5-HT2C receptor antagonist that surprisingly increases mitochondrial genes and oxidative metabolism, potentially via off-target activation of the 5-HT2A receptor. []
Compound Description: NBOH-2C-CN is a 5-HT2A receptor agonist that increases RPTC respiration, suggesting a link between 5-HT2A receptor agonism and mitochondrial function. []
Relevance: NBOH-2C-CN and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide are structurally distinct compounds, but NBOH-2C-CN provides evidence for the involvement of 5-HT2A receptor activation in modulating mitochondrial function, which could be relevant for understanding the potential biological activities of N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []
Compound Description: VUF5455 is another heterocyclic allosteric modulator of the A3AR. []
Relevance: VUF5455 and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide are structurally distinct compounds, but VUF5455 provides further evidence for the existence of allosteric modulators of GPCRs, which could be relevant for exploring the pharmacological activity of N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []
5-(N,N-Hexamethylene)-amiloride (HMA)
Compound Description: HMA is an amiloride analog and allosteric modulator of the A3AR. []
Relevance: HMA and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide are structurally distinct, but HMA demonstrates the pharmacological relevance of allosteric modulation of GPCRs, which could be applicable to investigating the biological activity of N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []
Compound Description: This radioligand is an agonist for the A3AR. []
Relevance: This compound, while structurally different from N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, highlights the use of radioligand binding assays for studying receptor pharmacology, which could be useful for investigating the potential interactions of N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide with biological targets. []
Compound Description: PSB-11 is a radiolabeled antagonist for the A3AR. []
Relevance: Similar to the previous radioligand, PSB-11 demonstrates the use of radioligand binding assays for studying receptor pharmacology, which could be valuable for characterizing the potential interactions of N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide with biological targets. []
Compound Description: Venetoclax is a selective inhibitor of Bcl-2, a protein that plays a role in cell survival and apoptosis. Venetoclax is used to treat certain types of blood cancers, including chronic lymphocytic leukemia, small lymphocytic lymphoma, and acute myeloid leukemia. []
Relevance: Venetoclax shares several structural features with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, including the benzamide core, a nitro group on the benzamide ring, and a piperazine ring. The presence of these shared structural features suggests that N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide might exhibit similar pharmacological activity to Venetoclax or interact with the Bcl-2 protein in some way. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.